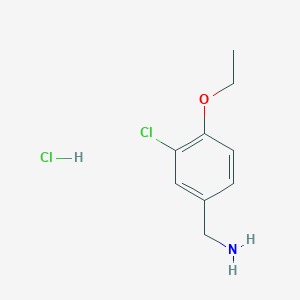

1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride

Description

1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₉H₁₃Cl₂NO and a molecular weight of 222.12 g/mol . The compound features a chloro (-Cl) substituent at the 3-position and an ethoxy (-OCH₂CH₃) group at the 4-position of the phenyl ring, with a methanamine (-CH₂NH₂) backbone protonated as a hydrochloride salt. It is primarily used in pharmaceutical research, particularly in the synthesis of receptor ligands and enzyme inhibitors due to its aromatic substitution pattern and amine functionality.

Properties

Molecular Formula |

C9H13Cl2NO |

|---|---|

Molecular Weight |

222.11 g/mol |

IUPAC Name |

(3-chloro-4-ethoxyphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-2-12-9-4-3-7(6-11)5-8(9)10;/h3-5H,2,6,11H2,1H3;1H |

InChI Key |

ADHQOCRMXIJKLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Aromatic Nucleophilic Substitution and Ether Formation

Initial Step: Synthesis of 3-Chloro-4-ethoxyphenyl intermediates

The synthesis begins with the aromatic substitution of a suitably functionalized phenol or phenyl precursor. A common route involves:

- Chlorination of 4-ethoxyphenol or 4-ethoxybenzene derivatives to introduce the chloro substituent at the 3-position.

- Electrophilic aromatic substitution using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions to selectively chlorinate the aromatic ring.

- The regioselectivity of chlorination is crucial; directing groups such as the ethoxy group influence the position of substitution.

- This step yields 3-chloro-4-ethoxyphenol or phenyl derivatives, which serve as key intermediates.

Formation of the Benzylamine Moiety

Reduction of Aromatic Nitro or Nitrile Precursors

- If starting from nitro derivatives, catalytic hydrogenation (using palladium on carbon or Raney nickel) under mild conditions converts nitro groups to amines.

- Alternatively, if nitrile precursors are used, they can be hydrolyzed or reduced to the corresponding amines via catalytic hydrogenation or LiAlH₄ reduction.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Aromatic nitrile reduction | Hydrogen gas, Pd/C, 50-100°C | Convert nitrile to primary amine |

| Nitrile hydrolysis | Acidic or basic hydrolysis | Convert nitrile to amine |

Note: The reduction to methanamine (primary amine) is critical for subsequent salt formation.

Formation of the Methanamine Hydrochloride Salt

- The free amine is reacted with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol, methanol, or water) to produce the hydrochloride salt.

- The process involves slow addition of HCl to the amine solution, maintaining controlled temperature (0-25°C) to prevent side reactions.

$$

\text{1-(3-Chloro-4-ethoxyphenyl)methanamine} + \text{HCl} \rightarrow \text{1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride}

$$

- The resulting salt precipitates out upon cooling.

- Filtration, washing with cold solvent, and drying under vacuum yield the pure hydrochloride salt.

Alternative Route: Multi-step Synthesis via Aromatic Substitution and Reductive Amination

- Step 1: Chlorination of 4-ethoxyphenyl compounds to introduce chloro substituents at the 3-position.

- Step 2: Nitration or other functionalization to introduce a suitable precursor group.

- Step 3: Reductive amination using formaldehyde or formic acid derivatives to attach the methanamine group.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Aromatic chlorination | POCl₃, heat | Introduce chloro group |

| Reductive amination | Formaldehyde, reducing agent | Attach methanamine group |

Summary of Key Parameters and Conditions

Verification and Quality Control

- Spectroscopic confirmation: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to verify structure.

- Purification: Recrystallization from suitable solvents ensures high purity, essential for pharmaceutical applications.

Additional Considerations

- Reaction optimization: Temperature, solvent choice, and reagent stoichiometry significantly influence yield and purity.

- Environmental and safety protocols: Use of green solvents and catalytic processes minimizes hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

Substitution: Formation of 1-(3-substituted-4-ethoxyphenyl)methanamine derivatives.

Oxidation: Formation of 3-chloro-4-ethoxybenzaldehyde or 3-chloro-4-ethoxybenzoic acid.

Reduction: Formation of 1-(3-chloro-4-ethoxyphenyl)ethanamine.

Scientific Research Applications

1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies investigating the effects of chloro and ethoxy substitutions on biological activity.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(3-Chloro-4-methoxyphenyl)methanamine Hydrochloride

- Molecular Formula: C₈H₁₁Cl₂NO

- Molecular Weight: ~207.09 g/mol (calculated for C₈H₁₁Cl₂NO)

- Key Differences : Replaces the ethoxy group with a methoxy (-OCH₃) substituent.

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine

- Molecular Formula: C₈H₇ClF₃NO

- Molecular Weight : 233.6 g/mol

- Key Differences : Substitutes ethoxy with a trifluoromethoxy (-OCF₃) group.

- Impact : The trifluoromethoxy group is strongly electron-withdrawing, which may enhance metabolic stability and alter solubility compared to ethoxy .

(R)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride

Heterocyclic and Bulky Substituents

(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₀Cl₂N₂S

- Molecular Weight : 261.17 g/mol

- Key Differences : Incorporates a thiazole ring fused to the phenyl group.

- Impact : The thiazole heterocycle introduces π-π stacking capabilities and modulates electronic properties, making it suitable for targeting enzymes like kinases .

1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine Hydrochloride

- Molecular Formula : C₁₂H₁₄Cl₃N

- Molecular Weight : 280.6 g/mol

- Key Differences : Includes a cyclopentyl ring attached to the phenyl group.

Molecular Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (Water) |

|---|---|---|---|

| 1-(3-Chloro-4-ethoxyphenyl)methanamine HCl | 222.12 | ~2.1 | Low |

| 1-(3-Chloro-4-methoxyphenyl)methanamine HCl | 207.09 | ~1.8 | Moderate |

| 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine | 233.6 | ~2.5 | Very Low |

| (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine HCl | 261.17 | ~3.0 | Low |

*LogP values estimated using substituent contributions.

Biological Activity

1-(3-Chloro-4-ethoxyphenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN·HCl

- Molecular Weight : 219.18 g/mol

- IUPAC Name : this compound

The compound features a chloro-substituted aromatic ring and an ethoxy group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values have been determined against several bacterial strains.

Table 1: Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | ≤0.25 | |

| Methicillin-resistant S. aureus (MRSA) | ≤0.5 | |

| Escherichia coli | >200 | |

| Pseudomonas aeruginosa | >200 | |

| Candida albicans | >32 |

The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing minimal to no activity against Gram-negative bacteria and fungi at tested concentrations.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with membrane integrity. This disruption leads to cell lysis and death.

Case Study: In Vitro Analysis

In a study assessing the cytotoxicity of the compound on human cells, it was found that at concentrations leading to antimicrobial activity, there was a notable selectivity index indicating lower toxicity to human cells compared to bacterial cells. The IC50 value for cytotoxicity on HEK293 cells was reported at 50 µg/mL, demonstrating a promising therapeutic window for further development .

Potential Therapeutic Applications

Given its antimicrobial properties, this compound has potential applications in treating infections caused by resistant strains of bacteria. Its unique structure may allow for modifications that enhance efficacy or reduce toxicity.

Table 2: Summary of Therapeutic Potential

| Application Area | Potential Benefits |

|---|---|

| Antimicrobial Therapy | Effective against resistant Gram-positive bacteria |

| Drug Development | Scaffold for novel antibiotic compounds |

| Research Tool | Investigating mechanisms of resistance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.